(S)-Imazapyr

Description

Historical Trajectory of (S)-Imazapyr Research and Development

The development of imidazolinone herbicides began in the 1970s with their discovery by American Cyanamid. mass.gov Imazapyr (B1671738) was first registered as a technical product in 1985, with a non-crop end-use product registered a year earlier in 1984. mass.gov The first food use for imazapyr on corn was registered in April 1997. mass.gov

Initially, imazapyr was produced and sold as a racemic mixture, meaning it contained equal amounts of its two enantiomers, this compound and (R)-Imazapyr. ebi.ac.ukfao.org The development of chiral separation techniques, such as high-performance liquid chromatography (HPLC), has allowed for the isolation and study of the individual enantiomers. This has been a critical advancement in understanding the specific roles and effects of each isomer.

Research into the enantiomers of imidazolinone herbicides revealed that the herbicidal activity is not equally distributed between the two forms. nih.gov This discovery has led to a greater focus on the production and study of the more active enantiomer, which can lead to more effective and potentially more environmentally friendly herbicide formulations. weedturf.org

Significance of Stereochemistry in Herbicide Activity and Environmental Fate

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many pesticides. solubilityofthings.com Chiral molecules, like imazapyr, exist as enantiomers, which are non-superimposable mirror images of each other. researchgate.net Although they have the same chemical formula and connectivity, their different spatial arrangements can lead to significant differences in how they interact with biological systems. solubilityofthings.com

In the case of imazapyr, the two enantiomers exhibit different levels of herbicidal activity. The (R)-enantiomer, also referred to as (+)-imazapyr, is the more potent inhibitor of the AHAS enzyme and thus has greater herbicidal activity than the (S)-enantiomer, or (-)-imazapyr. nih.govncats.ioncats.io

Studies on Arabidopsis thaliana have demonstrated this enantioselectivity. The (R)-enantiomer was found to be more toxic, causing greater inhibition of total chlorophyll (B73375) content and higher concentrations of stress indicators like proline and malondialdehyde compared to the racemic mixture or the (S)-enantiomer alone. ebi.ac.uk At a concentration of 100 mg/L, the (R)-enantiomer inhibited ALS activity by 81%, while the racemic mixture and the (S)-enantiomer showed 57% and 22% inhibition, respectively. ncats.ioncats.io This difference in biological activity underscores the importance of the specific three-dimensional structure of the molecule in its interaction with the target enzyme. solubilityofthings.com

The differential activity of enantiomers also has significant implications for environmental risk assessment. Since the (R)-enantiomer is more herbicidally active, its fate in the environment is of particular concern. Interestingly, research has shown that the more active (R)-enantiomer of imidazolinone herbicides, including imazapyr, degrades faster in soil than the less active (S)-enantiomer. nih.govncats.io

Data Tables

Table 1: Inhibition of Arabidopsis thaliana Acetolactate Synthase (ALS) Activity by Imazapyr Enantiomers

| Imazapyr Form | Concentration (mg/L) | ALS Activity Inhibition (%) |

| (+)-imazapyr (R-enantiomer) | 100 | 81 |

| (±)-imazapyr (Racemic) | 100 | 57 |

| (-)-imazapyr (S-enantiomer) | 100 | 22 |

Structure

3D Structure

Properties

CAS No. |

355841-28-0 |

|---|---|

Molecular Formula |

C13H15N3O3 |

Molecular Weight |

261.28 g/mol |

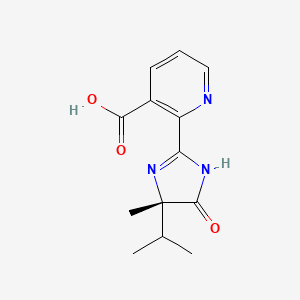

IUPAC Name |

2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)/t13-/m0/s1 |

InChI Key |

CLQMBPJKHLGMQK-ZDUSSCGKSA-N |

SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |

Isomeric SMILES |

CC(C)[C@]1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action in Plants

Acetolactate Synthase (ALS) Inhibition Dynamics

ALS is a pivotal enzyme in the biosynthesis of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine thaiscience.infoinvasive.orgresearchgate.net. It catalyzes the condensation of two molecules of pyruvate (B1213749) to form 2-acetolactate (B3167203) (a precursor for valine and leucine) and the condensation of pyruvate and α-ketobutyrate to form 2-aceto-2-hydroxybutyrate (a precursor for isoleucine) researchgate.netscielo.br.

Molecular Binding Interactions of (S)-Imazapyr with ALS Enzyme

This compound, like other imidazolinone herbicides, binds to a specific domain within the ALS enzyme that traverses the entrance of the catalytic site scielo.br. This binding effectively obstructs the substrate from connecting to the active site, thereby interrupting the synthesis of essential amino acids scielo.br. Molecular docking experiments have been conducted to evaluate the interaction of imidazolinone herbicides, including this compound, within the binding cavity of ALS, identifying key amino acids responsible for the stability of these herbicide-enzyme interactions nih.gov. Studies have shown that this compound binds to ALS slowly and tightly, and this binding can be reversed in vitro by diluting the enzyme-imazapyr complex scispace.com.

Allosteric Effects on ALS Catalysis

While the primary mechanism involves direct inhibition of the active site, the binding of this compound can also induce allosteric effects on ALS catalysis. The binding of imidazolinone herbicides within the substrate channel leading to the active site of AHAS (ALS) results in a loss of catalytic activity nih.gov. Herbicides like this compound are known to bind to an allosteric pocket within the ALS enzyme, distinct from the active site, which leads to conformational changes that prevent substrate binding or product release nih.gov. This allosteric modulation contributes to the potent inhibitory effect of this compound on ALS activity.

Inhibition Kinetics and Dose-Response Relationships in Susceptible Biotypes

The inhibitory effect of this compound on ALS activity can be quantified through inhibition kinetics, typically measured by the I50 value, which represents the concentration of herbicide required to inhibit 50% of the enzyme activity scielo.brcabidigitallibrary.org. In susceptible plant biotypes, this compound exhibits a high inhibitory effect on ALS researchgate.net. For instance, in a susceptible Aster squamatus biotype, the rate of imazapyr (B1671738) required to inhibit growth by 50% (ED50) was significantly lower compared to resistant biotypes researchgate.net. Similarly, the I50 for ALS activity in susceptible biotypes is considerably lower than in resistant ones, indicating a strong dose-response relationship where increasing concentrations of this compound lead to a greater reduction in ALS activity researchgate.netresearchgate.net.

The following table illustrates typical I50 values for ALS activity in susceptible versus resistant biotypes when exposed to ALS-inhibiting herbicides, including imazapyr:

| Herbicide | Biotype Type | I50 (µM) | Resistance Factor (R/S) | Source |

| Imazapyr | Susceptible | X | 1.0 | researchgate.netresearchgate.net |

| Imazapyr | Resistant | 4.28X | 4.28 | researchgate.net |

| Imazapyr | Resistant | >438X | >438 | researchgate.net |

Note: 'X' denotes a baseline susceptible I50 value, with resistant values presented as multiples or specific high values where available from sources.

Downstream Metabolic Consequences of ALS Inhibition

The inhibition of ALS by this compound has profound downstream metabolic consequences for plants, primarily stemming from the disruption of branched-chain amino acid biosynthesis.

Cellular and Physiological Responses to Amino Acid Depletion

The depletion of branched-chain amino acids triggers a cascade of cellular and physiological responses in the plant. Initially, plants may attempt to compensate for the BCAA deficiency by increasing protein turnover to recycle existing branched-chain amino acids researchgate.net. This can lead to an increase in the total free amino acid pool, though with a marked imbalance among different amino acids researchgate.net.

However, without de novo synthesis of these critical amino acids, plant growth is severely inhibited ontosight.ai. This compound is absorbed by foliage and roots and rapidly translocated to meristematic regions (active growth regions) where it accumulates and exerts its action nih.govepa.govinvasive.org. The disruption of protein synthesis and interference with cell growth and DNA synthesis ultimately leads to the cessation of plant growth and eventual plant death, typically over several weeks ontosight.airesearchgate.netnih.gov. Beyond amino acid depletion, more subtle physiological effects include the accumulation of ALS enzyme substrates, which can lead to cellular toxicity annualreviews.orgresearchgate.net.

Environmental Fate and Persistence of S Imazapyr

Degradation Pathways in Environmental Compartments

The degradation of (S)-Imazapyr is not uniform across different environmental settings. In terrestrial systems, microbial activity is the principal driver of its breakdown, whereas in aquatic systems, sunlight-induced degradation becomes more significant. invasive.org

Microbial metabolism is the primary mechanism for imazapyr (B1671738) degradation in soil. invasive.org The rate of this biodegradation is significantly influenced by the presence and activity of indigenous microbial populations. nih.gov Studies comparing sterile and non-sterile soils have demonstrated that the degradation of imazapyr is substantially faster in the presence of microorganisms, indicating their crucial role. nih.govhjkxyj.org.cn Biodegradation accounts for a significant portion of imazapyr dissipation in non-sterile soils, ranging from 62% to 78%. wa.gov In contrast, chemical degradation mechanisms are responsible for less than 39% of the breakdown. wa.gov The half-life of imazapyr in non-sterile soils has been reported to be in the range of 30 to 45 days, whereas in sterile soils, it extends to 81 to 133 days. nih.govwa.gov

Research has led to the isolation and identification of specific bacterial strains capable of degrading imazapyr. Through enrichment culture techniques, two notable bacterial strains have been identified: Pseudomonas fluorescens biotype II (ZJX-5) and Bacillus cereus (ZJX-9). nih.gov These bacteria have demonstrated significant efficacy in breaking down the herbicide. In laboratory settings, Pseudomonas fluorescens ZJX-5 and Bacillus cereus ZJX-9 were able to degrade 81% and 87% of imazapyr, respectively, within 48 hours when introduced into a mineral salts medium containing the herbicide. nih.gov Furthermore, a strain of Pseudomonas sp. (IM-4), initially isolated for its ability to degrade the related herbicide imazethapyr (B50286), has also shown the capability to break down other imidazolinone herbicides, including imazapyr. researchgate.net

| Microbial Species | Degradation Capability | Reference |

| Pseudomonas fluorescens biotype II (ZJX-5) | Degraded 81% of imazapyr in 48 hours in mineral salts medium. | nih.gov |

| Bacillus cereus (ZJX-9) | Degraded 87% of imazapyr in 48 hours in mineral salts medium. | nih.gov |

| Pseudomonas sp. (IM-4) | Capable of degrading imazapyr and other imidazolinone herbicides. | researchgate.net |

The microbial breakdown of imazapyr results in the formation of several metabolic products. Analysis using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) has identified four primary metabolites with molecular weights of 219, 222, 201, and 149. hjkxyj.org.cn The proposed degradation pathway involves several steps, including the incorporation of an ammonium (B1175870) ion to form a stable isopropylammonium salt, followed by processes such as decarboxylation, demethylation, loss of the isopropyl group, and cleavage and rearrangement of the imidazolinone ring. hjkxyj.org.cn

The efficiency of microbial degradation of imazapyr is heavily dependent on various environmental conditions that affect microbial growth and activity. researchgate.net

Soil Moisture: Higher soil moisture content generally enhances microbial activity, leading to faster degradation of imazapyr. nih.gov Studies on the related imidazolinone herbicide, imazaquin, showed that degradation rates increased with soil moisture content between 5% and 75% of field capacity. invasive.org

pH: Soil pH influences both the chemical form of imazapyr and microbial activity. invasive.org Imazapyr degradation is favored in alkaline conditions over acidic or neutral soils. nih.gov At a pH above 5, imazapyr is predominantly in an anionic form, which makes it more available for microbial breakdown as it does not bind as tightly to soil particles. invasive.org

Temperature: Temperature plays a critical role in the rate of microbial metabolism. frontiersin.org For the related herbicide imazapic (B1663560), degradation rates were observed to increase with rising temperatures, with the most rapid degradation occurring at 35°C compared to 15°C and 25°C. nih.gov This is attributed to increased microbial numbers and enhanced activity at higher, more favorable temperatures. nih.gov

| Environmental Factor | Effect on Imazapyr Degradation | Details | Reference |

| Soil Moisture | Increased degradation with higher moisture. | Faster degradation at higher moisture levels, as seen with related imidazolinones. | invasive.orgnih.gov |

| pH | Faster degradation in alkaline conditions. | Above pH 5, imazapyr is more available for microbial breakdown. | invasive.orgnih.gov |

| Temperature | Increased degradation with higher temperatures. | Higher temperatures enhance microbial growth and activity, accelerating degradation. | nih.govfrontiersin.org |

Photodegradation, or the breakdown of a molecule by light, is a significant dissipation pathway for imazapyr, particularly in aquatic environments. invasive.orgnih.gov In aqueous solutions, imazapyr is rapidly degraded by sunlight. invasive.org The half-life of imazapyr in water due to photolysis is approximately two to five days. invasive.orgnih.gov However, in soil, photodegradation is minimal. invasive.org

The major photodegradation products identified are 2,3-pyridinecarboxylic acid and 7-hydroxy-furo[3,4-b]pyridin-5(7H)-one. epa.govepa.gov These transformation products are generally less persistent than the parent imazapyr compound. epa.gov

The rate of photodegradation is influenced by the wavelength of light. Studies have shown that imazapyr degrades most rapidly under 253.7 nm light. researchgate.net The kinetics of photodegradation in titanium dioxide (TiO₂) suspensions have been modeled using a Langmuir-Hinshelwood type rate law, which describes reactions that occur on the surface of a catalyst. rsc.org This model indicates that the degradation kinetics are dependent on the initial concentration of imazapyr. rsc.org The presence of natural organic matter in water can decrease the rate of photodegradation due to light screening effects. researchgate.net

Photodegradation Processes

Identification of Photodegradation Products

Photodegradation, or the breakdown of compounds by light, is a significant degradation pathway for imazapyr in aquatic environments. invasive.org When exposed to sunlight in water, imazapyr degrades relatively quickly, with reported half-lives ranging from approximately 2 to 5.3 days. epa.govepa.gov This process leads to the formation of several breakdown products, known as photodegradates.

The primary identified photodegradation products of imazapyr are:

2,3-pyridinedicarboxylic acid (also known as quinolinic acid) : This compound was identified as a major photodegradate, accounting for up to 22.7% of the transformation products in one study. epa.govepa.gov

7-hydroxy-furo[3,4-b]pyridin-5(7H)-one : This was the other major photodegradate identified, constituting about 9.7% of the products. epa.govepa.gov

Studies indicate that these transformation products are less persistent than the parent imazapyr under aerobic aquatic conditions. epa.gov In contrast to its rapid degradation in water, photodegradation of imazapyr on soil surfaces is considered minimal to non-existent. invasive.org

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Imazapyr is considered stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9) and temperatures. epa.govepa.govfao.org Studies have shown that imazapyr does not readily undergo hydrolysis, meaning this is not a significant pathway for its breakdown in the environment. invasive.orgnih.gov In one study, imazapyr remained stable in aqueous solutions for up to 30 days at 25°C. epa.gov

Mobility and Distribution in Soil and Aquatic Systems

The movement and distribution of this compound in the environment are heavily influenced by its interaction with soil and its behavior in water.

Soil Adsorption and Desorption Characteristics

Adsorption, the process by which a substance adheres to the surface of another, is a key factor controlling the mobility and bioavailability of herbicides in soil. acs.org Imazapyr generally exhibits weak adsorption to soil particles, and this process is reversible, with desorption occurring readily. invasive.org The extent of adsorption can be described by the Freundlich isotherm model. acs.orgnih.gov

The soil to water partitioning coefficients (Kd) for imazapyr are typically low, with reported values ranging from 0.04 to 3.4 mL/g, indicating a tendency to be mobile. epa.govepa.gov

The relationship between imazapyr adsorption and soil composition, specifically organic matter and clay content, has yielded conflicting results in various studies. invasive.org

Organic Matter : Some studies suggest that organic matter is effective in retaining imazapyr, but this effect is significant primarily at a soil pH below 5. acs.org

Clay Content : Research indicates that clay content can positively influence imazapyr sorption. nih.govresearchgate.net One study found a positive correlation between the persistence half-life of imazapyr and the clay content of the soil. nih.gov However, other research has found that adsorption is sometimes least on clay soils. acs.org

Iron and Aluminum Oxides : Enhanced adsorption has been observed in soils with high content of amorphous iron and aluminum oxides, likely due to a ligand exchange process. acs.orgnih.govscielo.br

Table 1: Freundlich Adsorption Coefficients (Kf) of Imazapyr in Various Soils This table presents data on the adsorption of imazapyr, showing how it varies with different soil properties. A higher Kf value indicates stronger adsorption.

| Soil Type | pH | Organic Carbon (%) | Clay (%) | Kf (mg¹⁻ⁿ kg⁻¹ Lⁿ) | Source |

|---|---|---|---|---|---|

| Anguil | 6.1 | 2.1 | 18.0 | 0.23 | nih.gov |

| Tandil | 5.8 | 3.6 | 32.2 | 0.44 | nih.gov |

Imazapyr is a weak acid, and its chemical form is highly dependent on the pH of the surrounding environment, which in turn strongly affects its sorption to soil. invasive.org

Low pH (below 5) : At lower pH values, imazapyr is less negatively charged. This increases its adsorption to soil colloids, which are typically negatively charged. invasive.orgacs.org The protonation of the molecule at low pH enhances its affinity for soil organic matter and clay surfaces. acs.org

High pH (above 5) : As the pH increases, imazapyr becomes predominantly anionic (negatively charged). epa.gov This leads to increased electrostatic repulsion between the herbicide and negatively charged soil particles, resulting in decreased adsorption and greater mobility in the soil solution. invasive.orgnih.gov

Studies have consistently shown that for a given soil, imazapyr adsorption increases as the pH of the soil solution decreases. acs.org

Influence of Soil Organic Matter and Clay Content

Leaching Potential to Groundwater

Leaching is the process by which soluble substances are washed out from soil by water. Due to its high water solubility, persistence, and generally weak sorption to soil particles, imazapyr has a high potential to leach into groundwater. epa.govnih.govepa.govresearchgate.net

The combination of weak adsorption and high persistence can increase the movement of imazapyr through the soil profile, elevating the risk of groundwater contamination. nih.govresearchgate.netresearchgate.net Field studies have detected imazapyr in groundwater up to eight years after application, confirming its potential for deep soil transport. nih.gov The Groundwater Ubiquity Score (GUS), an index used to estimate leaching potential, categorizes imazapyr as having a high leaching risk. researchgate.net

Table 2: Persistence of Imazapyr in Different Soil Types This table shows the half-life of imazapyr in three different Argentinean soils, illustrating how soil characteristics can affect its persistence and, consequently, its leaching potential.

| Soil Type | pH | Clay Content (%) | Half-life (days) | Source |

|---|---|---|---|---|

| Anguil | 6.1 | 18.0 | 37 | nih.gov |

| Tandil | 5.8 | 32.2 | 75 | nih.gov |

Runoff and Lateral Transport in Surface Waters

The potential for this compound to move from treated areas into surface waters via runoff and lateral transport is a significant aspect of its environmental fate. This mobility is primarily governed by its chemical and physical properties, particularly its high water solubility and weak sorption to soil particles. epa.govnih.gov As a weak organic acid with a pKa of approximately 3.8, imazapyr exists predominantly in its anionic (negatively charged) form in typical environmental pH ranges (pH 6 and higher). epa.govmass.gov Since most soil surfaces also carry a net negative charge, they tend to repel the anionic imazapyr, leading to very low adsorption and high mobility in the soil-water phase. epa.govarizona.edu

Field and laboratory studies consistently indicate that imazapyr is prone to runoff and subsequent transport into surface water bodies. epa.govepa.gov Its persistence in soil, combined with low sorption, creates extended opportunities for the herbicide to be transported by rainfall or irrigation events. epa.govepa.gov The imidazolinone class of herbicides, to which imazapyr belongs, is generally characterized by persistence and mobility, with the primary route of dissipation being transport with water across or through the soil. epa.gov Consequently, contamination of surface water from runoff is considered a probable outcome following its application to terrestrial environments. epa.govpublications.gc.ca

Studies have quantified the sorption of imazapyr in various soils and sediments, confirming its weak binding affinity. The soil-water partitioning coefficient (Kd), a measure of sorption, has been found to be consistently low.

Once in aquatic systems, imazapyr's behavior is influenced by factors such as water flow and photolysis. In forestry applications, the major route of dissipation was observed to be transport with surface water runoff. epa.gov A study in an estuary demonstrated rapid dissipation of imazapyr in water, with concentrations decreasing significantly within a short distance from the application zone. apms.org Water collected 6 or 60 meters from the edge of the spray zone with the first incoming tide had concentrations 99% lower than the maximum observed level at the application edge. apms.org This indicates that while runoff is a primary transport mechanism, dilution and other processes can reduce concentrations in surface waters.

Volatilization Potential from Environmental Surfaces

Volatilization, the process by which a substance transitions from a solid or liquid state to a gaseous state, is not considered a significant dissipation pathway for this compound from environmental surfaces. epa.govnih.gov This is based on its intrinsic chemical properties and supporting data from laboratory studies. epa.govepa.gov

Imazapyr is a water-soluble, weak organic acid that is largely ionized at typical environmental pHs. epa.govmass.govepa.gov Its anionic nature, along with a very low vapor pressure and a calculated Henry's Law constant of 6.8 x 10⁻¹⁵ atm·m³/mol, indicates a negligible tendency to volatilize from water or moist soil surfaces. epa.govnih.gov The Henry's Law constant, in particular, suggests that imazapyr will preferentially remain in the water phase rather than partitioning into the air.

Furthermore, various laboratory metabolism and degradation studies have included collection traps for volatile products, and these have consistently shown an absence of imazapyr, confirming its non-volatile character. epa.govepa.gov Therefore, inhalation exposure in outdoor scenarios is generally considered negligible. publications.gc.ca

Mentioned Compounds

Enantioselective Analysis and Chiral Behavior of Imazapyr

Methodologies for Enantiomeric Separation and Quantification

The accurate analysis of (S)-Imazapyr requires sophisticated techniques capable of distinguishing it from its (R)-enantiomer. This enantiomeric separation is critical, as enantiomers can exhibit differential biological activities and environmental behaviors.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary tool for the enantiomeric separation and quantification of imazapyr (B1671738) nih.gov. This technique leverages chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to differential retention times.

For imidazolinone herbicides, including imazapyr, polysaccharide-coated chiral stationary phases such as Chiralcel OJ and Chiralcel OD-R have been successfully employed nih.govresearchgate.netcapes.gov.brnih.gov. The Chiralcel OJ column has demonstrated superior chiral resolving capacity for imazapyr enantiomers nih.gov.

Typical mobile phases for normal phase HPLC separation of imazapyr enantiomers involve a mixture of n-hexane (containing 0.1% trifluoroacetic acid) and an alcohol, with ethanol (B145695) proving to be a more effective polar modifier compared to other alcohols like 2-propanol, 1-butanol, and 1-pentanol (B3423595) nih.govcapes.gov.brnih.gov. The inclusion of an acidic modifier in the mobile phase is essential for reducing the retention time of the enantiomers and mitigating peak tailing, although it does not influence chiral recognition itself nih.gov. Thermodynamic evaluations suggest that the enantiomeric separation of imidazolinones on a Chiralcel OJ column is an enthalpy-driven process within the temperature range of 10 to 40 degrees Celsius nih.gov.

Once separated, the resolved enantiomers can be distinguished by their signs of circular dichroism (CD) detected at specific wavelengths, such as 275 nm, and their structures can be confirmed using LC-mass spectrometric analysis nih.gov.

Table 1: Chiral HPLC Conditions for Imazapyr Enantiomeric Separation

| Chiral Stationary Phase | Mobile Phase Composition | Key Observations | Citation |

| Chiralcel OJ | n-hexane (0.1% TFAA)-alcohol (e.g., ethanol) | Best chiral resolving capacity; enthalpy-driven process; acidic modifier reduces retention time and tailing | nih.govcapes.gov.brnih.gov |

| Chiralcel OD-R | 50 mM phosphate (B84403) buffer-acetonitrile | Used for other imidazolinones like imazethapyr (B50286), imazaquin, and imazamox (B1671737) | researchgate.netcapes.gov.brnih.gov |

Gas Chromatography (GC) is a traditional technique for chiral separations csic.es. For compounds that are not volatile or thermally stable enough for direct GC analysis, chiral derivatizing agents (CDAs) are employed. CDAs react with enantiomers to form diastereomers, which possess different physicochemical properties and can then be separated on an achiral GC column and detected by mass spectrometry wikipedia.orgchiralpedia.com.

While the principle of using chiral derivatizing agents for enantiomeric analysis via chromatography is well-established wikipedia.orgchiralpedia.comresearchgate.net, specific detailed applications of GC-MS with chiral derivatization for imazapyr were not explicitly found in the provided search results. However, the general utility of CDAs in converting enantiomers into separable diastereomers for chromatographic analysis remains a relevant concept for chiral compounds like imazapyr wikipedia.orgchiralpedia.com.

Beyond chromatography, spectroscopic methods offer powerful insights into the stereochemistry and enantiomeric purity of compounds.

Circular Dichroism (CD) spectroscopy is particularly valuable for stereoselective analysis. It measures the differential absorption of left and right circularly polarized light by chiral molecules. For imazapyr, CD spectra have been utilized to distinguish between resolved enantiomers by their distinct CD signals nih.gov. Interestingly, initial CD spectra performed on commercial imazapyr solutions showed no CD bands, confirming its racemic composition psu.edu. This observation, along with polarimetric experiments, indicates that commercial imazapyr is typically a racemic mixture psu.edu.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for stereoselective analysis, particularly for determining enantiomeric excess and absolute configuration. This is achieved by forming diastereomeric complexes with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) wikipedia.orgresearchgate.net. For imidazolinone herbicides, including imazapyr, the optical purity can be determined using 1,2-diphenylethane-1,2-diamine (B1144217) as a chiral solvating agent in pyridine-d5, which induces diastereomeric resonances in the 1H NMR spectrum researchgate.net. Other spectroscopic techniques like UV-Vis and IR spectroscopy are used for general characterization but are not typically employed for direct stereoselective analysis of enantiomers psu.edu.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

Enantioselectivity in Environmental Degradation

Microbial degradation is a primary mechanism for the dissipation of imidazolinone herbicides in soil researchgate.net. Research has demonstrated that the degradation of imazapyr in soil can be enantioselective. Specifically, the (-)-R-enantiomer of imazapyr is preferentially degraded in various soil conditions, including different microorganism populations, humidity levels, and temperatures researchgate.net.

Studies have shown that the average half-lives of the R-enantiomer of imazapyr (R-IM) are significantly shorter, ranging from 43 to 66.1 days, compared to those of the S-enantiomer (S-IM), which range from 51.4 to 79.8 days researchgate.net. The enantiomer fraction (EF) values, used to describe the enantioselectivity of degradation, were consistently greater than 0.5 in unsterilized soils, confirming the preferential degradation of the R-enantiomer researchgate.net. This differential degradation is significant, as the R(+) enantiomer of imazapyr has been reported to possess greater herbicidal activity, up to eight times higher than the S(-) enantiomer researchgate.net.

A Pseudomonas sp. strain (IM-4) isolated from imazethapyr-contaminated soil has shown the capability to degrade various imidazolinone herbicides, including imazapyr nih.gov. However, prior application of imidazolinone herbicides does not necessarily stimulate accelerated microbial degradation of compounds from the same chemical group awsjournal.org.

Table 2: Half-lives of Imazapyr Enantiomers in Microbial Degradation

| Enantiomer | Average Half-life Range (days) | Enantiomer Fraction (EF) | Citation |

| (-)-R-Imazapyr | 43 - 66.1 | < 0.5 (preferential degradation) | researchgate.net |

| (+)-S-Imazapyr | 51.4 - 79.8 | > 0.5 (less preferential degradation) | researchgate.net |

Photodegradation, the breakdown of compounds by light, is another important environmental degradation pathway for imazapyr. Imazapyr's photodegradation in aqueous media follows first-order kinetics researchgate.nettandfonline.comscribd.comresearchgate.netuc.pt. The half-life for imazapyr photodegradation in Milli-Q water has been reported as approximately 9.1 days researchgate.net. The presence of humic acids in solution can reduce the rate of photodegradation, increasing the half-life; for instance, it can extend to 18.2 days in the presence of a 3:1 ratio of humic acids to imazapyr researchgate.net.

Regarding stereoselectivity in photodegradation, studies on related imidazolinone herbicides, such as imazaquin, have indicated that photodegradation occurs at the same rate for both enantiomers, implying a non-enantioselective process researchgate.nettandfonline.comresearchgate.netnih.govnih.gov. Generally, abiotic processes like photodegradation are not expected to cause significant changes in the enantioselectivity of chiral pesticides researchgate.net. Therefore, it can be inferred that this compound and (R)-Imazapyr would degrade at similar rates under light exposure.

Table 3: Photodegradation Half-lives of Imazapyr in Solution

| Condition | Half-life (days) | Citation |

| Milli-Q water | 9.1 | researchgate.net |

| With humic acids (3:1 ratio) | 18.2 | researchgate.net |

Differential Microbial Degradation of (S)- and (R)-Imazapyr

Enantioselectivity in Plant Metabolism and Efficacy

Chiral compounds, including herbicides, frequently exhibit enantioselective behavior in phyto-biochemical processes researchgate.netwikipedia.org. This means that the two enantiomers of a chiral herbicide like Imazapyr can interact differently with plant enzymes and metabolic pathways, leading to varied biological outcomes. Imazapyr functions as an acetolactate synthase (ALS) inhibitor, disrupting the biosynthesis of branched-chain amino acids essential for plant growth herts.ac.uktaylorfrancis.com.

Differential Uptake and Translocation of Enantiomers

Imazapyr is known to be absorbed by plants through both foliage and roots, subsequently translocating rapidly via the xylem and phloem to meristematic regions where it accumulates invasive.orgscispace.com. While the general uptake and translocation of Imazapyr are well-documented, specific direct evidence detailing differential uptake and translocation rates or pathways for the this compound enantiomer compared to its (R)-counterpart within plant tissues is limited in current research. Studies on other chiral pesticides within the imidazolinone class, such as imazalil, have demonstrated enantioselective translocation, where the R-enantiomer translocated faster than the S-enantiomer researchgate.net. However, this specific differential behavior for Imazapyr enantiomers within plants requires further explicit investigation.

Stereoselective Metabolism within Plant Tissues

Research indicates that Imazapyr is primarily degraded by microbial metabolism in the soil and does not readily undergo significant chemical transformations within plants or soil invasive.orgresearchgate.net. This suggests that extensive stereoselective metabolism of Imazapyr itself within plant tissues may be limited.

However, for the related imidazolinone herbicide Imazethapyr, significant stereoselective metabolic effects have been observed within plant tissues. Studies on Arabidopsis thaliana exposed to Imazethapyr enantiomers revealed enantioselectivity in various metabolic pathways, including amino acid metabolism, photosynthesis, starch, and sugar metabolism, as well as the tricarboxylic acid cycle researchgate.netnih.gov. The (R)-enantiomer of Imazethapyr was found to regulate more genes more strongly than the (S)-enantiomer, inhibit chlorophyll (B73375) synthesis to a greater extent, and disturb carbohydrate utilization, leading to the accumulation of glucose, maltose, and sucrose (B13894) nih.govnih.gov. While these findings highlight stereoselective metabolic impacts within the broader imidazolinone class, direct evidence for similar extensive stereoselective metabolism of this compound within plant tissues is not prominently reported.

Comparative Bioactivity of this compound vs. Other Enantiomers/Racemic Mixtures

The bioactivity of Imazapyr enantiomers exhibits clear differences, with the (R)-enantiomer consistently demonstrating higher herbicidal activity compared to this compound and the racemic mixture researchgate.netresearchgate.net.

Detailed research findings illustrate this comparative bioactivity:

In Arabidopsis thaliana, (+)-Imazapyr (corresponding to the R-enantiomer) exhibited greater toxicity than both the racemic (±)-Imazapyr and the (-)-Imazapyr (S-enantiomer) made-in-china.com.

The inhibition of Acetolactate Synthase (ALS) activity, the primary mode of action for Imazapyr, was significantly more pronounced with (+)-Imazapyr than with (±)-Imazapyr or (-)-Imazapyr made-in-china.com. For instance, at a concentration of 100 mg L⁻¹, ALS activity was 78% with (-)-Imazapyr, 43% with (±)-Imazapyr, and only 19% with (+)-Imazapyr made-in-china.com.

For Imazethapyr, the R-(-)-enantiomer severely affected the root growth of maize seedlings, while the S-(+)-enantiomer was only slightly toxic. The inhibitory effect of the racemic mixture was intermediate between the two enantiomers researchgate.netwikipedia.org.

The R-enantiomer of Imazapyr has been reported to possess up to eight times greater herbicidal activity than the less active S-enantiomer researchgate.net.

In Arabidopsis thaliana, the R-Imazethapyr enantiomer showed heavier inhibition of photosynthetic efficiency and greater changes to subcellular structure compared to S-Imazethapyr researchgate.net.

The data consistently indicate that this compound possesses significantly lower herbicidal efficacy and toxicological impact on plants when compared to its (R)-enantiomer and the racemic mixture.

Comparative Bioactivity of Imazapyr Enantiomers and Racemate on ALS Activity in Arabidopsis thaliana made-in-china.com

| Compound | ALS Activity at 100 mg L⁻¹ (% of control) |

| This compound | 78% |

| (±)-Imazapyr | 43% |

| (R)-Imazapyr | 19% |

Herbicide Resistance Evolution and Management in Weeds

Molecular Mechanisms of Resistance to ALS-Inhibiting Herbicides

Weed resistance to ALS-inhibiting herbicides primarily arises through two main molecular mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR) researchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.orgembrapa.brnih.govacs.orgmdpi.comresearchgate.net. Often, resistant weed populations may exhibit a combination of both mechanisms embrapa.br.

Non-Target-Site Resistance (NTSR)

Non-target-site resistance (NTSR) mechanisms involve physiological or biochemical changes in the plant that reduce the amount of herbicide reaching the target site or reduce its efficacy without altering the target enzyme itself frontiersin.orgnih.govredalyc.orgweedscience.orgscielo.brcambridge.org. NTSR is generally more complex to decipher than TSR and often involves multiple genes and gene families nih.govmdpi.com. It can confer cross-resistance to herbicides with different modes of action frontiersin.orgnih.govacs.org.

Enhanced herbicide metabolism is the most common NTSR mechanism frontiersin.orgnih.gov. This involves increased activity or expression of detoxifying enzymes that break down the herbicide into non-toxic or less toxic compounds before it can reach or effectively inhibit the ALS enzyme frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govacs.orgmdpi.comredalyc.orgnih.govweedscience.orgscielo.brnih.govmdpi.comfrontiersin.orgnih.gov. The primary enzyme systems involved are cytochrome P450 monooxygenases (CYP450s) and glutathione (B108866) S-transferases (GSTs) frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govacs.orgmdpi.comnih.govnih.govmdpi.comfrontiersin.orgnih.gov.

Cytochrome P450 Monooxygenases (CYP450s): These are a large family of enzymes that play a significant role in the detoxification of various xenobiotics, including herbicides, through oxidation reactions frontiersin.orgnih.govacs.orgmdpi.comfrontiersin.orgnih.gov. Increased activity of CYP450s has been identified as a major mechanism conferring resistance to ALS-inhibiting herbicides frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govnih.govmdpi.comfrontiersin.orgnih.gov. The involvement of CYP450s in resistance can be demonstrated by pretreating resistant plants with a CYP450 inhibitor, such as malathion (B1675926) or piperonyl butoxide (PBO), which often reverses or reduces the level of herbicide resistance frontiersin.orgfrontiersin.orgnih.govmdpi.comnih.govmdpi.comfrontiersin.orgnih.gov. For example, malathion partially synergized with imazamox (B1671737) in Glebionis coronaria and reduced pyroxsulam (B39247) resistance in Bromus sterilis frontiersin.orgnih.gov. Specific CYP450 genes, like CYP81A12 and CYP81A21, have been associated with resistance to ALS-inhibitors frontiersin.orgnih.gov.

Glutathione S-transferases (GSTs): GSTs are another crucial group of detoxifying enzymes that catalyze the conjugation of herbicides or their metabolites with glutathione (GSH), rendering them less toxic and facilitating their sequestration or excretion frontiersin.orgnih.gov. Enhanced GST activity and/or overexpression of GST genes have been observed in several weed species resistant to ALS-inhibiting herbicides frontiersin.orgfrontiersin.orgnih.govnih.gov. For instance, increased GST activities (3.0–5.0 times higher than susceptible plants) and overexpression of specific GST genes (e.g., GST-T3 and GST-U6) were confirmed in Beckmannia syzigachne exhibiting multiple resistance to ALS and ACCase inhibitors nih.gov.

Enhanced metabolism by these enzymes can lead to cross-resistance to herbicides from different chemical classes, even those with different modes of action, posing a significant challenge for weed management frontiersin.orgnih.govacs.orgfrontiersin.orgnih.gov.

Altered Uptake or Translocation Mechanisms

Altered uptake and translocation are significant non-target-site resistance mechanisms that weeds employ to survive herbicide applications. Reduced absorption of the herbicide by plant tissues, particularly foliage, has been observed in problematic weed species such as Amaranthus tuberculatus, Lolium multiflorum, and Sorghum halepense scielo.br. This reduction can occur due to changes in cuticle characteristics, such as the development of a thick waxy layer or thick upper leaf surface, which decreases herbicide penetration and subsequent absorption scielo.br.

Beyond absorption, impaired translocation prevents the herbicide from effectively moving from the site of application to its target site within the plant nih.govnih.govscielo.br. While (S)-Imazapyr is normally rapidly translocated to meristematic regions nih.govalligare.com, resistant weeds can develop mechanisms to prevent this normal movement. For instance, some resistant weeds may sequester herbicides in the source tissue or alter the activity of membrane transporters, thereby limiting the herbicide's accumulation at its site of action scielo.br. In some cases, altered translocation patterns can even involve increased exudation of herbicide molecules out of the roots, as seen with glyphosate (B1671968) in certain weed species mdpi.com. However, specific studies on this compound have shown that for some weeds, like Glebionis coronaria, absorption or translocation did not contribute to resistance, with enhanced metabolism being the primary mechanism frontiersin.org. Conversely, studies on alligatorweed (Alternanthera philoxeroides) indicated that its susceptibility to imazapyr (B1671738), compared to its tolerance to glyphosate, was partly due to greater absorption and translocation of imazapyr to underground storage tissues cambridge.org.

Sequestration and Compartmentalization

Sequestration and compartmentalization represent another critical non-target-site resistance mechanism, where herbicides are isolated or stored within specific plant compartments, preventing them from reaching their cellular target sites or accumulating to lethal concentrations cambridge.orgisws.org.innih.govnih.govresearchgate.net. This mechanism effectively removes the herbicide from the metabolic pathways where it would exert its toxic effects. For instance, reduced translocation of herbicides can be attributed to the evolution of transporters that actively sequester the herbicide, such as glyphosate, inside the plant vacuole, thereby preventing it from reaching the chloroplast nih.gov. In the context of this compound, resistant plant species may metabolize the herbicide into an immobile form that cannot be translocated to the meristematic tissues, which is a form of functional sequestration invasive.org. The ability of weeds to compartmentalize or alter the translocation of herbicides away from their target areas has been shown to confer resistance to various modes of action nih.gov.

Population Genetics and Ecology of this compound Resistance

The evolution of herbicide resistance is a dynamic process influenced by genetic factors within weed populations and ecological pressures exerted by agricultural practices.

Spatial and Temporal Dynamics of Resistant Biotype Selection

Herbicide resistance is often present in some individual plants within a weed population even before herbicide application grdc.com.au. The repeated and continuous use of herbicides with the same mode of action, such as this compound, exerts strong selection pressure, favoring the survival and reproduction of these naturally resistant individuals isws.org.inmdpi.comgrdc.com.au. Over several seasons, these resistant biotypes proliferate and can eventually dominate the weed population in a given area, leading to widespread control failures epa.govisws.org.in.

The spatial and temporal dynamics of resistance selection are complex, influenced by factors such as the initial frequency of resistance genes, the size of the weed population, the proportion of the population treated, herbicide efficacy, and various weed biological factors grdc.com.aufrontiersin.org. For example, resistance to imazethapyr (B50286), another IMI herbicide, in Amaranthus tuberculatus populations in Iowa significantly increased from 2013 to 2019, with 99% of populations showing resistance by 2019 nih.gov. The emergence of multiple herbicide resistance poses a significant threat to sustainable chemical management, making the understanding of these dynamics crucial acs.org.

Cross-Resistance and Multiple Resistance Patterns

Cross-resistance refers to the ability of a weed biotype to withstand herbicides from different chemical classes due to a single resistance mechanism isws.org.inhracglobal.com. Multiple resistance, on the other hand, occurs when a weed develops resistance to two or more herbicides through more than one distinct resistance mechanism isws.org.innih.gov.

This compound, as an ALS-inhibiting herbicide (Group 2), is often involved in complex resistance patterns. Many weed biotypes that develop target-site resistance to sulfonylurea (SU) herbicides, another class of ALS inhibitors, also exhibit cross-resistance to imidazolinone (IMI) and/or triazolopyrimidine (TP) herbicides due to mutations in the ALS enzyme hracglobal.com. However, the level and pattern of cross-resistance can vary significantly depending on the specific ALS gene mutation hracglobal.comresearchgate.net. For instance, a Xanthium strumarium biotype resistant to imidazolinone herbicides was found not to be cross-resistant to sulfonylurea or triazolopyrimidine herbicides hracglobal.com.

Specific examples of cross-resistance involving this compound or related IMI herbicides include:

Weedy Rice (Oryza sativa) : In Malaysia, a weedy rice biotype was confirmed to be cross-resistant to both imazapic (B1663560) and this compound, demonstrating 89-fold higher resistance to this compound than susceptible biotypes. This resistance was attributed to a target-site Ser-653-Asn mutation in the AHAS gene scielo.br.

Table 1: Resistance Levels to Imazapyr and Imazapic in Weedy Rice Populations

| Weedy Rice Population | Herbicide | Resistance Index (RI) to Imazapyr (based on I50) | Resistance Index (RI) to Imazapic (based on I50) |

| Susceptible (S) | Imazapyr | 1 | 1 |

| IMI-rice | Imazapyr | Highest | Highest |

| Population A | Imazapyr | High | High |

| Population B | Imazapyr | Moderate | High |

| Population C | Imazapyr | Moderate | Low |

| R-WR (Malaysia) | Imazapyr | 89-fold (compared to S-WR) scielo.br | 54-fold (compared to S-WR) scielo.br |

Greater Beggarticks (Bidens spp.) : Studies have identified various cross-resistance patterns to ALS inhibitors, including resistance to imazethapyr (another IMI herbicide), chlorimuron, and diclosulam, often linked to point mutations in the ALS gene scielo.br. Some populations have also developed multiple resistance to glyphosate and imazethapyr semanticscholar.orgresearchgate.net.

Table 2: Cross-Resistance Patterns to ALS Inhibitors in Bidens spp. Biotypes

| Biotype | Imazethapyr (RF) scielo.br | Chlorimuron (RF) scielo.br | Diclosulam (RF) scielo.br |

| R1 | 13.8 | 3.9 | Susceptible |

| R2 | >29.9 | 15.7 | >271.6 |

| R3 | Exclusive Resistance | Susceptible | Susceptible |

Wild Radish (Raphanus raphanistrum) : While some mutations like Trp-574-Leu can confer resistance to SU, TP, and IMI families, studies have shown that Raphanus raphanistrum plants homozygous for the Asp-376-Glu mutation displayed high resistance to chlorsulfuron (B1668881) (SU) and metosulam (B166753) (TP) but remained sensitive to this compound (R/S = 0.76) cambridge.org. This highlights that resistance patterns are not always uniform across all herbicides within the same HRAC group.

Table 3: Cross-Resistance Ratios (R/S) in Raphanus raphanistrum with Asp-376-Glu Mutation

| Herbicide (Chemical Group) | Resistance Ratio (R/S) cambridge.org |

| Chlorsulfuron (SU) | 172 |

| Metosulam (TP) | >110 |

| Imazamox (IMI) | 3 |

| Imazethapyr (IMI) | 8 |

| Imazapyr (IMI) | 0.76 (Sensitive) |

Non-target-site resistance mechanisms, particularly enhanced metabolism involving enzymes like cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), are a major concern because they can confer broad cross-resistance to herbicides from different chemical classes and with different modes of action cambridge.orgnih.govfrontiersin.orgnih.gov. The co-existence of both target-site and non-target-site resistance mechanisms within the same weed population can lead to very high levels of resistance and make chemical control extremely challenging nih.govacs.org.

Sustainable Resistance Management Strategies

Given the increasing prevalence of herbicide resistance, particularly to widely used compounds like this compound, sustainable management strategies are critical to maintain effective weed control and preserve herbicide longevity mdpi.comgrdc.com.auweedsmart.org.au.

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is a comprehensive, long-term approach that combines both herbicidal and non-herbicidal methods to manage weed populations and minimize the development and spread of herbicide resistance mdpi.comgrdc.com.aufrontiersin.orgweedsmart.org.au. Key components of IWM include:

Herbicide Rotation and Mixtures : Regularly rotating herbicides with different modes of action (HRAC groups) within a growing season or across seasons is crucial to reduce selection pressure on specific resistance mechanisms epa.govepa.gov. Tank-mixing herbicides from different groups, where permitted and appropriate, can also enhance control and delay resistance evolution epa.gov.

Diversification of Control Methods : Relying solely on chemical control accelerates resistance development isws.org.inweedsmart.org.au. IWM advocates for the integration of diverse weed management tools, including mechanical methods (e.g., tillage, hoeing), cultural practices (e.g., crop rotation, cover crops, intercropping, improved crop competitiveness), and biological control epa.govmdpi.comgrdc.com.auweedsmart.org.auepa.gov.

Prevention of Seed Production and Spread : If herbicide resistance is suspected, immediate action to prevent weed seed production in the affected area is vital, using alternative herbicides or mechanical methods epa.govepa.gov. Furthermore, practices such as cleaning harvesting and tillage equipment when moving between fields and planting clean seed are essential to prevent the movement of resistant weed seeds to new areas epa.gov.

Monitoring and Early Detection : Continuous monitoring of weed populations for signs of reduced herbicide efficacy is important for early detection of resistance. Indicators include failure to control a weed species normally susceptible to the herbicide, spreading patches of uncontrolled plants, or surviving plants mixed with controlled individuals of the same species epa.gov.

Consultation and Knowledge Transfer : Farmers are encouraged to consult local extension specialists or certified crop advisors for specific herbicide resistance management and IWM recommendations tailored to their crops and weed biotypes epa.govepa.gov. Understanding the complexities of cross-resistance patterns and the underlying mechanisms can inform better management decisions and the development of new resistance-breaking chemistries cambridge.org.

By adopting comprehensive IWM strategies, the agricultural community can mitigate the impact of herbicide-resistant weeds, including those resistant to this compound, and work towards more sustainable and resilient cropping systems mdpi.comgrdc.com.au.

Role of this compound in Herbicide Rotation Programs

This compound, a key active ingredient within the imidazolinone chemical class, functions as a potent acetolactate synthase (ALS) inhibitor, classified under Herbicide Resistance Action Committee (HRAC) Group 2 nih.govherts.ac.ukfrontiersin.orgnih.govwikipedia.orguni.lu. The acetolactate synthase enzyme, also known as acetohydroxyacid synthase (AHAS), is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, an pathway not found in animals, making ALS inhibitors selectively toxic to plants nih.govwikipedia.orgnih.govwikidata.orgherts.ac.uknih.gov. This unique mode of action has made ALS-inhibiting herbicides, including this compound, highly effective tools for broad-spectrum weed control in various agricultural and non-agricultural settings wikipedia.orgherts.ac.uk.

However, the widespread and repeated application of herbicides with a single mode of action, particularly ALS inhibitors, has led to a significant global challenge: the evolution of herbicide-resistant weed biotypes nih.govfrontiersin.orgnih.govuni.lunih.gov. Weeds can develop resistance through various mechanisms, predominantly by target-site mutations in the ALS gene that reduce the enzyme's sensitivity to the herbicide, or by enhanced metabolic detoxification of the herbicide within the plant nih.govnih.govwikidata.orgnih.govnih.gov. The emergence of such resistant populations necessitates the implementation of robust herbicide resistance management strategies to preserve the efficacy of existing herbicides.

In this context, this compound plays a crucial role within integrated weed management (IWM) programs, particularly in herbicide rotation and tank-mixing strategies. Herbicide rotation involves alternating herbicides from different HRAC groups (i.e., with different mechanisms of action) across growing seasons or within a single season to prevent the continuous selection pressure that favors resistant weed biotypes frontiersin.orgnih.govherts.ac.uk. By introducing this compound into a rotation, growers can target weeds with an ALS-inhibiting mechanism, thereby diversifying the selection pressure and reducing the likelihood of resistance evolution to other herbicide groups.

Furthermore, this compound is frequently utilized in tank mixtures with herbicides from other chemical classes to broaden the spectrum of weed control and provide multiple modes of action against target weeds simultaneously herts.ac.uk. For instance, in forestry and non-crop applications, this compound is often combined with herbicides like glyphosate (a Group 9 EPSP synthase inhibitor) or triclopyr (B129103) (a Group 4 synthetic auxin) to achieve more comprehensive and residual control of a wide range of grasses, broadleaf weeds, and woody species nih.govnih.gov. The combination of different modes of action in a single application can effectively manage existing resistant populations and delay the onset of new resistance.

Research findings underscore the utility of this compound in diverse weed management scenarios. For example, studies in fallow systems within wheat (Triticum aestivum L.) rotations have demonstrated that this compound can provide excellent long-term weed control (over 80% for 14 months) without negatively impacting the yield of subsequent crops uni.lu. While resistance to ALS inhibitors is a known issue, the specific resistance levels to this compound can vary among weed species and populations. A study on sugarcane cell lines, for instance, revealed a significant level of resistance to imazapyr due to an alteration at the target site (ALS enzyme), indicating reduced sensitivity wikidata.org. The resistance index (RI) for these resistant sugarcane cells was found to be substantially higher than that of normal cells, highlighting the biochemical mechanism of resistance. wikidata.org

Table 1: Resistance Index of Imazapyr-Resistant Sugarcane Cell Line

| Parameter | Normal Sugarcane Cells | Resistant Sugarcane Cells | Resistance Index (RI) |

| I50 Value (µM Imazapyr for cell growth) | 0.06 wikidata.org | 7.00 wikidata.org | 116.67-fold wikidata.org |

| ALS Activity (relative to normal cells) | 1.0 | 6.50-fold higher wikidata.org | 6.50-fold wikidata.org |

This data illustrates that while target-site resistance can develop, understanding these mechanisms is crucial for designing effective rotation and mixture strategies. The continued integration of this compound with herbicides from other groups, along with cultural and mechanical weed control methods, forms a cornerstone of sustainable herbicide resistance management, helping to maintain the long-term effectiveness of weed control programs frontiersin.orgnih.govnih.gov.

Ecological Interactions and Non Target Organism Responses

Impact on Non-Target Terrestrial Plants

The application of (S)-Imazapyr poses a significant risk to non-target terrestrial plants due to its high phytotoxicity. epa.govfsc.org

This compound is inherently toxic to a wide range of terrestrial vascular plants. epa.govmaryland.gov The herbicide is readily absorbed through both foliage and roots and is translocated throughout the plant, accumulating in the meristematic regions, which are areas of active cell division. epa.govgreenbook.net This leads to a cessation of growth shortly after application. epa.govgreenbook.net Visual symptoms of phytotoxicity, such as chlorosis (yellowing), first manifest in the youngest leaves. epa.govgreenbook.net In perennial species, the herbicide's translocation into the roots helps prevent resprouting. epa.gov The full extent of the damage to woody plants and trees may not be apparent for several months following application. epa.gov

Even plants that are generally considered tolerant to imazapyr (B1671738) are likely to be damaged if directly sprayed at normal application rates. mcdowellsonoran.org The risk of phytotoxicity extends to desirable non-target plants, as the herbicide can be absorbed through their roots if applied nearby or if treated soil is moved within their root zone. greenbook.net

The primary pathways for this compound to affect non-target terrestrial plants are through off-target movement, including spray drift and runoff. epa.govepa.gov Spray drift, the movement of airborne spray droplets away from the target area, can cause damage to sensitive plants located adjacent to the treatment zone. epa.gov The potential for drift is influenced by various factors, including equipment and weather conditions. epa.gov

Runoff of contaminated water from treated areas can also impact sensitive non-target plant species. fsc.orgmaryland.gov This is particularly a concern where runoff water may flow onto agricultural land, potentially causing crop injury. fsc.org The persistence of imazapyr in the soil can also lead to prolonged residual toxicity to sensitive plant species, with the duration of this toxicity varying based on environmental factors like rainfall and soil type. mcdowellsonoran.org In arid regions with slower microbial degradation, residual toxicity could last for several months to years. mcdowellsonoran.org This off-target movement and persistence can lead to unintended changes in the composition and structure of plant communities. epa.govmcdowellsonoran.org

Phytotoxic Effects on Terrestrial Macrophytes

Effects on Aquatic Flora

The impact of this compound on aquatic plants varies, with vascular plants showing greater sensitivity than non-vascular plants like algae. epa.gov

This compound is effective in controlling emergent and floating aquatic weeds. invasive.org However, its use in aquatic environments can inadvertently harm non-target aquatic vascular plants. epa.gov These plants are more sensitive to the herbicide than aquatic non-vascular plants such as algae and diatoms, which are generally not adversely affected. epa.gov In fact, some studies indicate that algae and submersed vegetation are not affected by imazapyr. invasive.org

Aquatic macrophytes, which are larger aquatic plants, are considered more sensitive to imazapyr than unicellular algae. mcdowellsonoran.orgwa.gov Peak concentrations of the herbicide in surface water following application could potentially have adverse effects on some aquatic macrophyte species. mcdowellsonoran.orgwa.gov The persistence of imazapyr in water could pose a long-term threat to sensitive vascular plants. epa.gov

Sensitivity of Aquatic Flora to this compound

| Organism Type | Sensitivity to this compound | Source |

|---|---|---|

| Aquatic Vascular Plants (Macrophytes) | Sensitive to highly sensitive | epa.govmcdowellsonoran.orgwa.gov |

| Aquatic Non-Vascular Plants (Algae, Diatoms) | Generally not adversely affected | invasive.orgepa.gov |

The alteration of aquatic vegetation due to this compound can have indirect ecological consequences. wa.gov The removal of aquatic plants can lead to habitat alteration, which may, in turn, affect sensitive animal and plant species that rely on that vegetation for food, shelter, or other ecological functions. wa.gov This is a particular concern in riparian areas, where vegetation plays a crucial role in stabilizing stream banks, providing shade, and contributing large woody debris to aquatic habitats. wa.gov The loss of submerged aquatic vegetation, if it is sensitive to imazapyr, could indirectly threaten fish populations by reducing their cover and food sources. epa.gov

Sensitivity of Aquatic Macrophytes and Algae

Influence on Soil Microbial Communities and Ecological Functions

The impact of this compound on soil microbial communities and their functions is a complex area of study with some varied findings.

Some research suggests that at expected soil concentrations, this compound does not have documented adverse effects on microorganisms. fsc.orgmaryland.gov However, other studies indicate that the application of imazapyr can shift the structure of the soil microbial community, though this community may recover over time. researchgate.net The degradation of imazapyr in soil is primarily driven by microbial metabolism. invasive.org

Factors such as soil type, precipitation, and the existing soil microbial community influence the persistence and movement of imazapyr in the soil. wa.gov While some studies report no significant long-term effects on soil microflora at recommended application rates, others have found that excessive doses can retard the reproduction of certain microbial groups and reduce enzyme activity. researchgate.net For instance, some research has shown that sulfonylurea herbicides, a class to which imazapyr is related, can inhibit nitrogen cycling processes in certain soil types. soilwealth.com.au The addition of imazapyr has been observed to cause a shift in the microbial community structure, which then recovered after a period of incubation. researchgate.net

Reported Effects of Imazapyr on Soil Microbial Communities

| Finding | Conditions/Observations | Source |

|---|---|---|

| No documented adverse effects on microorganisms | At expected soil concentrations | fsc.orgmaryland.gov |

| Shift in microbial community structure | Community recovered after a 60-day incubation period | researchgate.net |

| Inhibition of nitrogen cycling | Observed with related sulfonylurea herbicides in alkaline or low organic matter soils | soilwealth.com.au |

Impact on Denitrifying Bacteria and Nitrogen Cycling

This compound, a non-selective herbicide, can influence soil microbial communities, including those integral to the nitrogen cycle. The nitrogen cycle involves several key microbial processes, such as nitrogen fixation, nitrification, and denitrification. encyclopedia.pub Herbicides have the potential to interfere with these processes by affecting the bacteria responsible for them. encyclopedia.pubmdpi.com

Research on a mixture of imazapic (B1663560) and imazapyr applied to corn crops demonstrated a significant impact on the population of denitrifying bacteria. awsjournal.org In post-emergence applications, the herbicide mixture led to an 89% reduction in the denitrifying bacteria population, with the most probable number (MPN) dropping to 1.91x105 from 16.78x105 in the untreated control group. awsjournal.org This suggests that the herbicide can disrupt the denitrification process, which is a crucial step in the nitrogen cycle where nitrate (B79036) is converted back to nitrogen gas. awsjournal.org

Table 1: Effect of Imazapic+Imazapyr on Denitrifying Bacteria in Corn

| Treatment | Most Probable Number (MPN) of Denitrifying Bacteria | Reduction Compared to Control |

| Non-weeded check | 16.78x105 | - |

| Post-emergence application | 1.91x105 | 89% |

| Data sourced from a study on the application of imazapic+imazapyr in corn. awsjournal.org |

Effects on Overall Microbial Diversity and Activity

In another study conducted in a greenhouse setting, a mixture of imazamox (B1671737) and imazethapyr (B50286) was found to reduce soil microbial carbon when compared to other herbicides like glufosinate (B12851) ammonium (B1175870) and sethoxydim. cdnsciencepub.com However, this study did not find that the herbicides significantly altered microbial diversity relative to the control treatment. cdnsciencepub.com It is important to note that the degradation of imazapyr in soil is primarily carried out by microbes. invasive.org This degradation process itself can influence the microbial community, as certain microbes may utilize the herbicide as a carbon or nitrogen source, potentially altering the community composition.

Research on the related herbicide imazethapyr has shown varied effects. Some studies reported a detrimental impact on soil microbial biomass at field application rates, while others found negative effects only at significantly higher concentrations. researchgate.net The application of another related herbicide, imazapic, was found to cause a reduction in the number of free-living diazotrophs (nitrogen-fixing bacteria). conicet.gov.ar These findings highlight the complexity of herbicide-microbe interactions, which can be influenced by factors such as soil type, herbicide concentration, and the specific microbial populations present. invasive.orgresearchgate.net

Table 2: Changes in Abundance of Dominant Bacterial Phyla Following Imazapyr Application in a Mangrove Wetland

| Bacterial Phylum | Change in Abundance | Significance (p-value) |

| Proteobacteria | Not significant | >0.05 |

| Bacteroidetes | Significant | <0.05 |

| Acidobacteria | Significant | <0.05 |

| Chloroflexi | Significant | <0.05 |

| Actinobacteria | Significant | <0.05 |

| Data adapted from a study on the effects of imazapyr on soil bacterial communities in a mangrove wetland. mdpi.com |

Analytical Methodologies for Environmental Monitoring and Research

Quantification Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely employed for the determination of (S)-Imazapyr residues in complex environmental and agricultural samples ukm.mynhmrc.gov.aufao.orgncasi.orgresearchgate.netresearchgate.net. This method is particularly suitable for polar compounds like imazapyr (B1671738), which can be efficiently ionized under electrospray ionization (ESI) conditions, typically in positive mode (ESI+) researchgate.net. The use of a triple quadrupole (QqQ) mass spectrometer further enhances selectivity and specificity, allowing for accurate identification and quantification of target analytes researchgate.net.

In LC-MS/MS analysis, imazapyr residues are often extracted from samples, followed by chromatographic separation and detection by mass spectrometry. For instance, in soil and water matrices, LC-MS (ToF) has been used for verification of imazapyr, with mass spectrum analysis obtained at m/z 262.12 and a retention time of 2.39 min ukm.my. Another study utilized LC/MS with selected ion monitoring (SIM) mode to confirm imazapyr residues in agricultural samples researchgate.net. Sample extracts prepared for HPLC/UV analysis can often be analyzed directly by LC-MS/MS with minimal additional manipulation, sometimes requiring only dilution ncasi.org. This technique is also instrumental in multi-residue methods for imidazolinone herbicides, including imazapyr, in various matrices such as livestock products, demonstrating high throughput screening and quantitative analysis capabilities nih.govresearchgate.net.

Near-Infrared Spectroscopy (NIRS) for Rapid Screening

Near-Infrared Spectroscopy (NIRS) offers a rapid, non-destructive, and cost-effective approach for the preliminary screening and, in some cases, quantification of this compound, particularly in soil samples rsc.orgresearchgate.netmdpi.commdpi.com. Unlike traditional chromatographic methods that are often time-consuming and require extensive sample preparation and organic solvents, NIRS provides a simpler and less expensive alternative rsc.orgresearchgate.net.

The application of NIRS for imazapyr involves the use of chemometric approaches, such as discriminant partial least squares (DPLS) for qualitative identification and modified partial least squares (MPLS) regression for quantification rsc.orgresearchgate.net. Studies have demonstrated the ability of NIRS to accurately discriminate soils containing imazapyr from those without the herbicide, achieving 100% identification accuracy for contaminated soils and 98% for control soils rsc.orgresearchgate.net. For quantification, an equation generated by MPLS regression showed a coefficient of determination (RSQ) of 0.81 and a prediction capacity (RPD) of 2.4, indicating its potential to estimate herbicide amounts with results comparable to HPLC, but with significant advantages in speed and cost rsc.orgresearchgate.net. This rapid screening capability allows for a reduction in the number of samples requiring more labor-intensive and costly reference methods rsc.orgresearchgate.net.

Method Validation and Quality Control in Research

Method validation and quality control are indispensable aspects of analytical research to ensure the reliability, accuracy, and consistency of results for this compound determination ukm.mynih.govanalis.com.my. Validation typically encompasses several key parameters, including calibration, linearity, limits of detection (LOD), limits of quantification (LOQ), recovery, and reproducibility (precision) ukm.mynih.govanalis.com.my. Adherence to established guidelines, such as those from CODEX (CAC/GL40) or SANTE (SANTE/12682/2019), is crucial for ensuring the robustness and acceptability of analytical methods for pesticide residue analysis researchgate.netnih.govresearchgate.net.

Limits of Detection (LOD) and Quantification (LOQ)

The Limits of Detection (LOD) and Quantification (LOQ) are critical parameters that define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively ukm.myaloki.hu. LOD is typically estimated at a signal-to-noise ratio of 3:1, while LOQ is estimated at 10:1 ukm.myaloki.hu.

For this compound, various studies have reported different LOD and LOQ values depending on the matrix and the analytical method employed, reflecting the sensitivity of the techniques.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Imazapyr

| Matrix | Method | LOD (mg L⁻¹ or µg/L) | LOQ (mg L⁻¹ or µg/L) | Reference |

| Soil & Water | HPLC-UV with LC-MS (ToF) verification | 0.25 - 0.46 | 0.74 - 1.37 | ukm.my |

| Water & Sediments | CEIUV / LC/MS/MS | - | 0.001 | epa.gov |

| Water | LC-MS with Electrospray Interface | 0.004 | - | nhmrc.gov.au |

| Soil (top 15 cm) | HPLC-UV | 0.135 | 0.411 | aloki.hu |

| Environmental Samples (Soil, Water) | Copper Oxide Particles (Chemical Sensor) | 0.101 (101 µg L⁻¹) | - | nih.gov |

| Livestock Products | UHPLC-MS/MS (QuEChERS) | - | 0.01 (mg/kg) | nih.govresearchgate.netresearchgate.net |

| Agricultural Commodities | HPLC-UVD | - | 0.02 (mg/kg) | researchgate.netresearchgate.net |

Recovery and Reproducibility

Recovery and reproducibility are essential measures of method accuracy and precision. Recovery refers to the efficiency with which the analyte can be extracted from a sample matrix, typically expressed as a percentage of the amount added ukm.myaloki.hu. Reproducibility, often expressed as Relative Standard Deviation (RSD), indicates the variability of results obtained under the same conditions ukm.myaloki.hu.

Studies on this compound analysis consistently demonstrate satisfactory recovery and reproducibility across various matrices and methods. Acceptable recovery rates typically fall within the range of 70-120%, with RSD values generally less than 20% for multi-residue methods researchgate.netnih.govresearchgate.net.

Table 2: Recovery and Reproducibility for Imazapyr Analysis

| Matrix | Method | Fortification Level | Recovery (%) | RSD (%) | Reference |

| Soil & Water | HPLC-UV with LC-MS (ToF) verification | 1-10 mg L⁻¹ | 83-106 | ≤9 | ukm.my |

| Water | Solvent Extraction (10 µM Ammonium (B1175870) Acetate) | 1, 5, 10 mg L⁻¹ | 88-106 | - | ukm.my |

| Soil | Solvent Extraction (10 µM Ammonium Acetate) | 1, 5, 10 mg L⁻¹ | 83-97 | - | ukm.my |

| Environmental Samples (Soil, Water) | Copper Oxide Particles (Chemical Sensor) | 80-1000 µg L⁻¹ | 104-121.8 | - | nih.gov |

| Soil | HPLC-UV | 0.1-5 µg/mL | 76-107 | - | aloki.hu |

| Livestock Products | UHPLC-MS/MS (QuEChERS) | 0.01 mg/kg | 76.1-110.6 | 0.7-8.4 | nih.govresearchgate.netresearchgate.net |

| Livestock Products | UHPLC-MS/MS (QuEChERS) | 0.1 mg/kg | 89.2-97.1 | 0.7-8.4 | nih.govresearchgate.netresearchgate.net |

| Livestock Products | UHPLC-MS/MS (QuEChERS) | 0.5 mg/kg | 94.4-104.4 | 0.7-8.4 | nih.govresearchgate.netresearchgate.net |

| Agricultural Commodities | HPLC-UVD | LOQ, 10LOQ, 50LOQ | 72.1-108.0 | <10 | researchgate.net |

| Agricultural Commodities | HPLC-UVD | 0.02, 0.2 mg/kg | 87.9-105.2 | 3.0 | researchgate.netresearchgate.net |

Storage Stability of Residues in Analytical Samples

Ensuring the stability of this compound residues in analytical samples during storage is critical to maintain the integrity and accuracy of the analytical results fao.orgepa.govfao.orgderpharmachemica.comepa.gov. Studies have investigated the stability of imazapyr in various matrices under different storage conditions.

Imazapyr residues have been found to be stable in frozen maize samples (grain, forage, and fodder) at temperatures between -5 °C and -26 °C for at least 27 months fao.org. Similarly, residues of imazapyr were stable in frozen field corn forage, fodder, and grain for at least two years epa.gov. In water and sediments, imazapyr has shown stability when stored frozen (approximately -10 °C) for up to 12 months epa.gov. Furthermore, imazapyr is reported to be stable in aqueous media at pH 5-9 in the dark, but it can decompose in simulated sunlight with a half-life (DT50) of 6 days at pH 5-9 nih.gov. These findings highlight the importance of proper storage conditions, particularly freezing and protection from light, to prevent degradation of this compound residues prior to analysis.

Remediation and Mitigation Strategies for S Imazapyr Contamination

Adsorption and Sequestration Technologies

Adsorption and sequestration technologies represent a significant approach to mitigating the environmental impact of (S)-Imazapyr by immobilizing the compound within a solid matrix, thereby reducing its mobility and bioavailability. The effectiveness of these technologies is highly dependent on the chemical properties of this compound and the characteristics of the adsorbent material.